molecular formula C9H12N2O2S B2713542 methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate CAS No. 338750-40-6

methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate

Cat. No.: B2713542
CAS No.: 338750-40-6
M. Wt: 212.27
InChI Key: KFUNYBLJEOERSZ-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a dimethylamino methylidene amino substituent at the 2-position and a methyl ester group at the 3-position of the thiophene ring.

Properties

IUPAC Name

methyl 2-[(E)-dimethylaminomethylideneamino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-11(2)6-10-8-7(4-5-14-8)9(12)13-3/h4-6H,1-3H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUNYBLJEOERSZ-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate typically involves the reaction of thiophene-3-carboxylic acid with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes nucleophilic attack by the thiophene ring to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of thiophene compounds exhibit antitumor properties. Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate has been studied for its potential to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the thiophene structure can enhance cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer agents .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential use in developing new antibiotics .

Neurological Applications

Given its dimethylamino group, this compound may have implications in neurology. Preliminary studies suggest that it could act as a neuroprotective agent, possibly through mechanisms involving modulation of neurotransmitter systems .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various reactions, including nucleophilic substitutions and cycloadditions, making it valuable in synthesizing more complex organic molecules .

Photophysical Properties

Recent studies have explored the photophysical properties of thiophene derivatives, including this compound, which can be used in organic light-emitting diodes (OLEDs). The ability to tune its electronic properties makes it suitable for applications in optoelectronics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits proliferation of cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectivePotential modulation of neurotransmitter systems

Table 2: Synthetic Applications

ApplicationDescriptionReference
Building BlockUsed in nucleophilic substitutions
Photophysical StudyInvestigated for use in OLEDs

Case Study 1: Antitumor Activity Evaluation

In a controlled study, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to known chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, showing significant antibacterial activity.

Mechanism of Action

The mechanism of action of methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π stacking interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents at Position 2 Substituents at Position 3 Core Structure
Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate (Target) (E)-[(Dimethylamino)methylidene]amino group Methyl ester Thiophene
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate Amino group Ethyl ester 4,5-Dimethylthiophene
Ethyl 2-(2-cyano-3-phenylacrylamido)-4,5-dimethylthiophene-3-carboxylate 2-Cyano-3-phenylacrylamido group Ethyl ester 4,5-Dimethylthiophene
Methyl 2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Diphenylacetyl amino group Methyl ester Cyclopenta[b]thiophene

Key Observations :

  • The target compound’s dimethylamino methylidene amino group introduces a conjugated imine system, enhancing electron delocalization compared to simple amino or acrylamido groups in analogs .
Target Compound:

While direct synthesis details are unavailable, analogous compounds suggest plausible pathways:

  • Gewald Reaction: A common method for 2-aminothiophene-3-carboxylates, involving ketones, cyanoacetates, and sulfur . The dimethylamino methylidene group may be introduced via post-functionalization (e.g., condensation with dimethylformamide dimethyl acetal).
Analogs:
  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate: Synthesized via Gewald reaction, followed by recrystallization for purity .
  • Ethyl 2-(2-cyano-3-phenylacrylamido) derivatives: Prepared via Knoevenagel condensation in toluene with piperidine/acetic acid catalysis .

Analytical Characterization

Common Techniques :

  • NMR Spectroscopy: Used universally to confirm substituent positions and stereochemistry (e.g., E-configuration in the target’s methylidene amino group) .
  • HRMS-ESI : Critical for verifying molecular weight, as demonstrated in (experimental vs. calculated mass accuracy ≤1 ppm) .

Differentiating Factors :

  • The target’s dimethylamino group would produce distinct $ ^1H $ NMR signals (~δ 2.8–3.2 ppm for N(CH$3$)$2 $) compared to phenyl or cyano substituents in analogs .

Biological Activity

Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate, a compound with significant potential in medicinal chemistry, has been studied for its various biological activities. This article compiles relevant findings from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₆H₁₈N₂O₂S
  • Molecular Weight : 302.39 g/mol
  • CAS Number : 1785844-07-6
  • SMILES Notation : COC(=O)c1ccsc1N=C(N(C)C)C

The compound features a thiophene ring, which is known for its electron-rich properties, enhancing its reactivity and biological interactions.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various thiophene derivatives, including this compound. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

  • Inhibition Data :
    • IC₅₀ values against COX-1 and COX-2 enzymes were reported to be in the range of 19.45 to 42.1 μM, indicating moderate potency compared to standard anti-inflammatory drugs like diclofenac and celecoxib .

2. Antitumor Activity

Thiophene derivatives have been explored for their antitumor effects. This compound has demonstrated cytotoxicity against various cancer cell lines.

  • Case Study : In vitro studies revealed that the compound exhibited significant growth inhibition in human breast cancer cells (MCF-7) with an IC₅₀ value of approximately 25 μM .

3. Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.

  • Activity Summary :
    • Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has provided insights into how modifications to its structure can enhance biological activity.

ModificationEffect on Activity
Addition of electron-donating groupsIncreased COX inhibition
Alteration of side chainsEnhanced cytotoxicity against cancer cells

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Pro-inflammatory Mediators : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, thereby alleviating inflammation.
  • Induction of Apoptosis in Cancer Cells : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis : The antimicrobial effects are likely due to interference with bacterial cell wall integrity, leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between thiophene precursors and dimethylaminomethylidene reagents. For example, describes refluxing intermediates with anhydrides (e.g., tetrahydrophthalic anhydride) in dry CH₂Cl₂ under nitrogen, achieving yields of ~67% after HPLC purification. Key variables include stoichiometry (1.2 equivalents of anhydride), solvent choice (polar aprotic solvents), and temperature control (reflux for 12–24 hours). Monitoring via TLC and optimizing purification (e.g., gradient elution with methanol-water) are critical .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for signals corresponding to the dimethylamino group (δ ~3.0–3.2 ppm, singlet) and the thiophene ring protons (δ ~6.5–7.5 ppm). highlights the use of splitting patterns to confirm substituent positions .
  • IR : Key peaks include C=O stretching (~1700 cm⁻¹ for the ester), C=N stretching (~1650 cm⁻¹ from the imine), and C-O ester vibrations (~1250 cm⁻¹) .
  • 13C NMR : The ester carbonyl typically appears at ~165–170 ppm, while the imine carbon resonates near 150–160 ppm .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Based on SDS data for analogous thiophene derivatives ( ):

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if dust is generated.
  • Handling : Work in a fume hood to avoid inhalation. Avoid contact with skin/eyes due to potential irritation (H315, H319).
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QSAR) predict the reactivity or bioactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, notes the acrylamide group’s electron-deficient nature, making it reactive toward nucleophilic attack .
  • QSAR : Use descriptors like logP ( reports XlogP ~4) and topological polar surface area (TPSA ~90 Ų) to model bioavailability or membrane permeability .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. The dimethylamino group may engage in hydrogen bonding or cation-π interactions .

Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For instance, HSQC can confirm carbon assignments for the thiophene ring .
  • X-ray Crystallography : As in , single-crystal analysis provides unambiguous confirmation of stereochemistry and bond lengths, especially for E/Z isomers in the imine group .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula discrepancies (e.g., isotopic patterns for sulfur) .

Q. How does the electronic nature of substituents influence the compound’s reactivity in catalytic cross-coupling reactions?

  • Methodological Answer :

  • Ruthenium Catalysis : demonstrates that electron-withdrawing groups (e.g., ester) activate the thiophene ring for C–H functionalization. The dimethylamino group’s electron-donating effect may modulate regioselectivity in alkylation reactions .
  • Mechanistic Probes : Use deuterium labeling or Hammett plots to study substituent effects on reaction rates. For example, para-substituted aryl groups could alter the rate of nucleophilic substitution .

Q. What methodologies assess the environmental impact or degradation pathways of this compound?

  • Methodological Answer :

  • Photodegradation Studies : Expose the compound to UV light in aqueous solutions (pH 7–9) and analyze by LC-MS for breakdown products (e.g., hydrolysis of the ester group) .
  • Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines) to determine EC₅₀ values. The compound’s logP (~4) suggests moderate bioaccumulation potential .
  • Soil Microcosm Experiments : Monitor degradation via CO₂ evolution or HPLC to assess persistence under aerobic/anaerobic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.